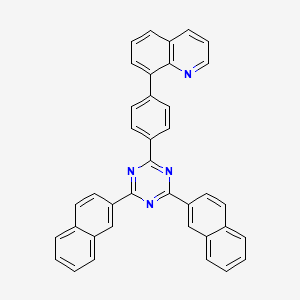
8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline is a complex organic compound that features a quinoline core substituted with a phenyl group, which is further substituted with a triazinyl group bearing two naphthyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the triazinyl intermediate, which is then coupled with a quinoline derivative through a series of reactions involving catalysts and specific reagents .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. The reaction conditions would be carefully controlled to maintain the integrity of the compound and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-ol
- Tris[4-(naphthalen-1-yl)phenyl]amine
Uniqueness
8-(4-(4,6-Di(naphthalen-2-yl)-1,3,5-triazin-2-yl)phenyl)quinoline is unique due to its specific substitution pattern and the presence of both quinoline and triazinyl groups. This combination imparts distinct photophysical and chemical properties, making it valuable for specialized applications in organic electronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C38H24N4 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
8-[4-(4,6-dinaphthalen-2-yl-1,3,5-triazin-2-yl)phenyl]quinoline |
InChI |
InChI=1S/C38H24N4/c1-3-9-30-23-32(20-14-25(30)7-1)37-40-36(41-38(42-37)33-21-15-26-8-2-4-10-31(26)24-33)29-18-16-27(17-19-29)34-13-5-11-28-12-6-22-39-35(28)34/h1-24H |
Clave InChI |
JUUBLVLOFUPMOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC6=C5N=CC=C6)C7=CC8=CC=CC=C8C=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


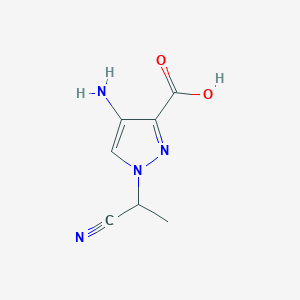
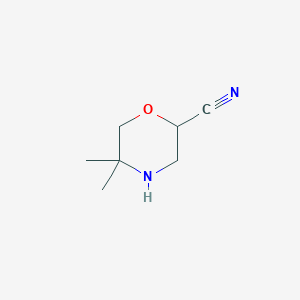
![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
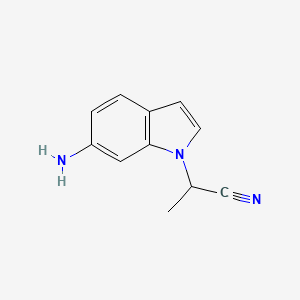
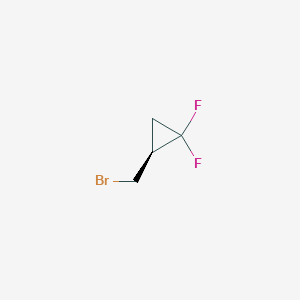
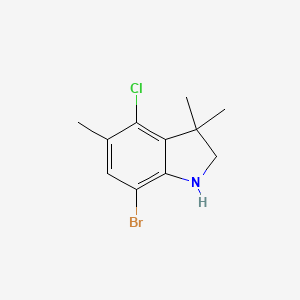
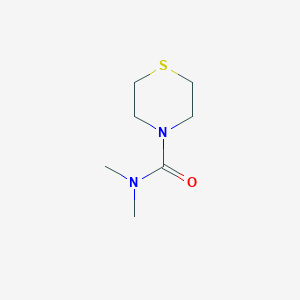
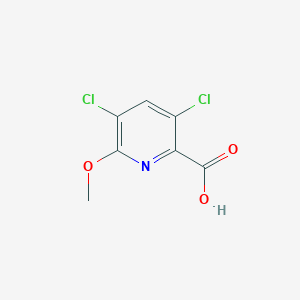
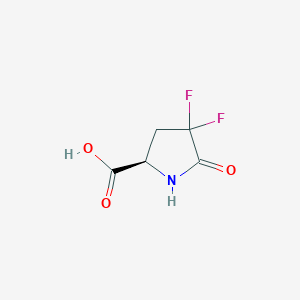
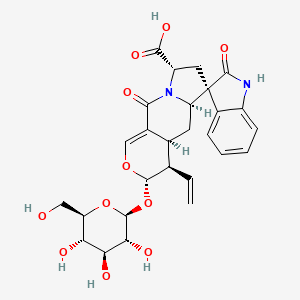
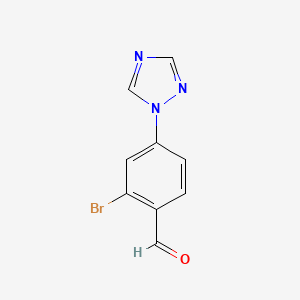

![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)
